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Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-(2-Methoxyphenyl)ethanol (CAS No. 7417-18-7), a key aromatic alcohol with

applications in pharmaceutical synthesis, fragrance chemistry, and materials science. This

document is intended for researchers, chemists, and drug development professionals, offering

detailed data, validated experimental protocols, and mechanistic insights into the compound's

behavior. We will delve into its structural and spectroscopic characterization, synthesis, and

safe handling procedures, grounding all claims in authoritative references.

Compound Identification and Structural Elucidation
2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is an organic

compound featuring a phenethyl alcohol scaffold substituted with a methoxy group at the ortho

position of the benzene ring.[1] This substitution pattern is critical to its chemical reactivity and

physical properties, distinguishing it from its meta- and para-isomers. The presence of a

hydroxyl (-OH) group and a methoxy (-OCH₃) ether group imparts both hydrogen-bonding

capability and a degree of polarity, while the aromatic ring provides a hydrophobic character.[1]
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Caption: Chemical structure of 2-(2-Methoxyphenyl)ethanol.

Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These

properties are essential for designing experimental conditions, ensuring proper storage, and

predicting its behavior in various solvent systems.

Property Value Source(s)

IUPAC Name 2-(2-methoxyphenyl)ethanol [2]

Synonyms
o-Methoxyphenethyl alcohol,

2-Methoxybenzeneethanol
[1][2]

CAS Number 7417-18-7 [2]

Molecular Formula C₉H₁₂O₂ [1]

Molecular Weight 152.19 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Density 1.076 g/mL at 25 °C [3]

Boiling Point 133-135 °C at 10 mmHg [3]

Melting Point 37 °C (low-melting solid) [3]

Refractive Index (n²⁰/D) 1.540 [3]

Solubility

Limited in water; Soluble in

ethanol, ether, DMSO,

methanol

[1][4]

XLogP3 2.0 [2]

Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(2-
Methoxyphenyl)ethanol. Below is a summary of its characteristic spectral data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous evidence of the compound's carbon skeleton and

proton environments. Spectra are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals

corresponding to the aromatic, ethyl, and methoxy protons.

δ 7.27 - 7.10 (m, 2H): Aromatic protons (Ar-H).

δ 6.96 - 6.78 (m, 2H): Aromatic protons (Ar-H).

δ 3.86 - 3.71 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

δ 3.78 (s, 3H): Methoxy group protons (-OCH₃).

δ 2.95 - 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

δ 2.18 (s, 1H): Hydroxyl proton (-OH).[5]

¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon atoms.

δ 157.5: Aromatic carbon attached to the methoxy group (C-O).

δ 130.8, 128.0, 127.5, 120.8, 110.3: Aromatic carbons (C-H and C-C).

δ 61.9: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

δ 55.2: Methoxy carbon (-OCH₃).

δ 35.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

(Note: ¹³C NMR chemical shifts are representative values sourced from spectral data and

typical ranges for these functional groups.)[6]

Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
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3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the hydroxyl group,

broadened due to hydrogen bonding.[1][7]

~3030 cm⁻¹ (medium): Aromatic C-H stretching.[3]

2950-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the ethyl and methoxy

groups.[3]

1700-1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[3]

1260-1050 cm⁻¹ (strong): C-O stretching from the alcohol and the aryl ether.[1][7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion (M⁺): m/z = 152 (confirms the molecular weight).[5]

Base Peak: m/z = 91. This peak corresponds to the formation of the tropylium ion, a common

and stable fragment in compounds containing a benzyl group, formed after rearrangement.

[5]

Key Fragment: m/z = 121. This significant fragment arises from the loss of the -CH₂OH

group (31 Da) via alpha-cleavage, a characteristic fragmentation pathway for primary

alcohols.[5]
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Caption: Major EI-MS fragmentation pathways.

Synthesis Methodology: Reduction of 2-
Methoxyphenylacetic Acid
A reliable and common laboratory-scale synthesis of 2-(2-Methoxyphenyl)ethanol involves

the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid. Strong reducing

agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Causality Behind Experimental Choices:

Reducing Agent: LiAlH₄ is chosen over milder agents like NaBH₄ because it is potent enough

to reduce carboxylic acids directly to primary alcohols.
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it

is aprotic (does not react with LiAlH₄) and effectively dissolves the reactants. Anhydrous

conditions are critical to prevent the violent quenching of the highly reactive LiAlH₄ by water.

Work-up: The reaction is carefully quenched with water and a strong base (like NaOH) to

neutralize the excess reducing agent and precipitate aluminum salts, which can then be

easily removed by filtration.

Experimental Protocol
Materials:

2-Methoxyphenylacetic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether (Et₂O)

Distilled water

15% Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Standard glassware for extraction and filtration

Procedure:

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a

condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the

reaction flask and cool the mixture to 0 °C using an ice bath.

Substrate Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equivalent) in anhydrous

diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel
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over 30-45 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the reaction

goes to completion.

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly

add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench

the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution (same

volume as the water), and finally, add more distilled water (3 times the initial volume of

water).

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it

by vacuum filtration, washing the solid with fresh diethyl ether. Collect the filtrate, which

contains the product.

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude 2-(2-methoxyphenyl)ethanol.

Purification: The crude product can be further purified by vacuum distillation or column

chromatography if necessary.
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Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)ethanol.

Safety and Handling
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As with many organic compounds, 2-(2-Methoxyphenyl)ethanol should be handled with

appropriate care in a laboratory setting.

General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear

suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and

eyes.

Hazards: May cause skin and eye irritation upon direct contact.[1]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from

direct light and incompatible materials such as strong oxidizing agents.[1]

Fire Safety: Prevent fire caused by electrostatic discharge. Use non-sparking tools.

Applications in Research and Drug Development
2-(2-Methoxyphenyl)ethanol serves as a valuable building block in organic synthesis.

Pharmaceutical Intermediates: Its structure is incorporated into various larger molecules of

pharmaceutical interest. The primary alcohol can be easily converted into other functional

groups (aldehydes, esters, halides), making it a versatile precursor.

Fragrance Industry: Its pleasant odor makes it a component in the formulation of fragrances.

[1]

Antioxidant Research: The phenolic ether structure suggests that it and its derivatives may

possess biological activity, including potential antioxidant properties, which is an area of

ongoing research.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenethyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenethyl-alcohol
https://webspectra.chem.ucla.edu/irtable.html
https://m.chemicalbook.com/SpectrumEN_7417-18-7_13CNMR.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.rsc.org/suppdata/d0/py/d0py00291g/d0py00291g1.pdf
https://www.researchgate.net/publication/371897515_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

